molecular formula C15H10BrN3O2 B2571184 4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid CAS No. 924193-35-1

4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid

Cat. No. B2571184
CAS RN: 924193-35-1
M. Wt: 344.168
InChI Key: WQVNZNLTDMDGOA-UHFFFAOYSA-N
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Description

“4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid” is a chemical compound with the molecular formula C15H10BrN3O2 . It is a derivative of benzoic acid, which is a common component in a variety of synthetic and natural substances .


Molecular Structure Analysis

The molecular structure of “4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid” consists of a benzoic acid group attached to a 1H-1,2,3-triazol-1-yl group, which is further connected to a 4-bromophenyl group . The presence of these functional groups could influence the compound’s reactivity and interactions with other substances.

Scientific Research Applications

Luminescence Sensing

The compound's potential in luminescence sensing of metal ions and nitroaromatic compounds is highlighted in research on lanthanide metal–organic frameworks. These frameworks, based on a similar 1,2,3-triazole-containing ligand, show selective detection capabilities for nitrophenol and Fe3+ ions in solutions, underlining their utility in environmental and analytical chemistry (Wang et al., 2016).

Structural Analysis and Activity Predictions

Another area of application is in analyzing structural motifs and predicting biological activities. For instance, benzoic acids with a similar triazole structure were synthesized and structurally analyzed, providing insights into their non-covalent interactions and bioactivity predictions (J. Dinesh, 2013).

Iron Overload Treatment

Research on complex formation with FeIII and FeII indicates potential medical applications. Compounds with a similar structure have been studied for their stability, redox properties, and their role in iron overload treatment, emphasizing their significance in pharmacology and biochemistry (Steinhauser et al., 2005).

Antifungal Activity

Another application of this chemical structure is in the development of antifungal agents. Research involving triazolylindole derivatives, a similar compound class, indicates potential for significant antifungal properties, relevant in pharmaceutical and agricultural sectors (Singh & Vedi, 2014).

Vanadium Binding and Iron Chelation

The compound's ability to bind vanadium and act as an iron chelator is also noteworthy. Research indicates that ligands with a similar structure bind vanadium effectively, providing insights into potential applications in metal ion chelation therapies (Pisano et al., 2013).

properties

IUPAC Name

4-[5-(4-bromophenyl)triazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O2/c16-12-5-1-10(2-6-12)14-9-17-18-19(14)13-7-3-11(4-8-13)15(20)21/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVNZNLTDMDGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=NN2C3=CC=C(C=C3)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid

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